molecular formula C8H14ClNO2 B1351107 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone CAS No. 379254-90-7

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

Cat. No. B1351107
M. Wt: 191.65 g/mol
InChI Key: SMTSEWHPTUIWBY-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, also known as 2-chloro-1-morpholine-4-ethanone or 2-CMME, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 2-CMME has been used in the synthesis of numerous pharmaceuticals including anti-inflammatory drugs, anticonvulsants, and antibiotics. It is also used in the synthesis of dyes and pigments, and in the manufacture of agrochemicals.

Scientific Research Applications

Novel Synthesis Methods

  • One-Pot Synthesis of 2-Dimethylaminoquinoline Derivatives : A study by Amaresh and Perumal (1998) highlights a novel one-pot synthesis method for 2-dimethylaminoquinoline derivatives from arylazido ketones, which may include compounds similar to 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (Amaresh & Perumal, 1998).

Applications in Organic Chemistry

  • Synthesis of New Cyclic Aminobenzoquinones : Tuyun and Yıldız (2018) researched the synthesis and characterization of new cyclic aminobenzoquinones, a process that might involve similar compounds (Tuyun & Yıldız, 2018).
  • Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes, showing potential applications in corrosion inhibition, where similar compounds could play a role (Das et al., 2017).

Pharmaceutical and Biological Research

  • Antioxidant and Anti-Diabetic Agents : Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, including compounds structurally similar to 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, for potential antioxidant and anti-diabetic applications (Murugavel et al., 2017).
  • Biotransformation for Enantioselective Synthesis : Miao et al. (2019) investigated biotransformation with a new Acinetobacter sp. isolate for highly enantioselective synthesis of a chiral intermediate, demonstrating potential pharmaceutical applications of similar compounds (Miao et al., 2019).

properties

IUPAC Name

2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTSEWHPTUIWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399864
Record name 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

CAS RN

379254-90-7
Record name 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dimethylmorpholine (a mixture of trans- and cis-isomers (1.0 g, 8.7 mmol) and TEA (1.34 ml, 9.6 mmol) were dissolved in anhydrous ether (50 ml) and cooled in ice bath. To the above mixture was added dropwise a solution of chloroacetyl chloride (0.69 ml, 8.7 mmol). Then the mixture was warmed to room temperature and stirred for 3 hours. The mixture was washed with water, dried and evaporated under reduced pressure. The residue was purified by column chromatography (EA/PE=1/1) to afford the title compound (0.79 g, yield 47.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
47.5%

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